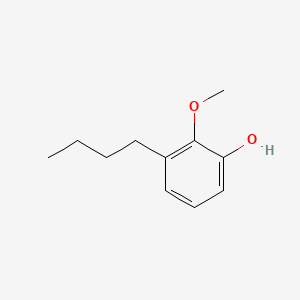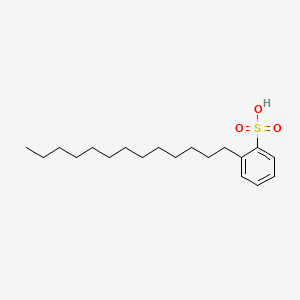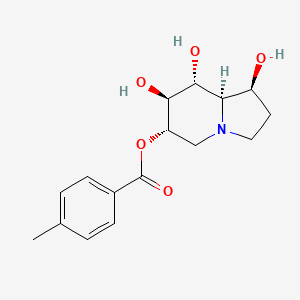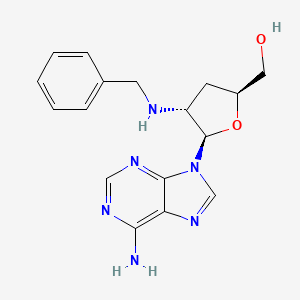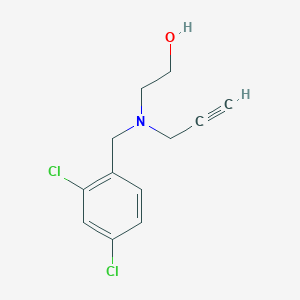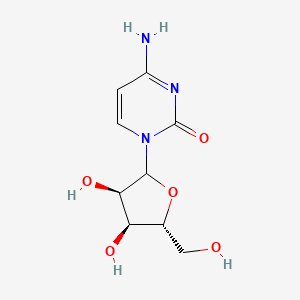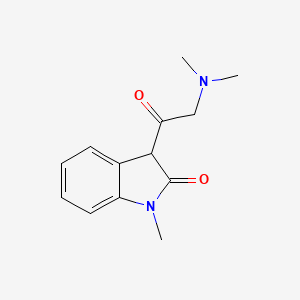
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of three amine groups, a dibromophenyl group, and a nitroso group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, brominated aromatic compounds, and nitrosating agents. The reaction conditions may involve:
Temperature: Moderate to high temperatures (50-150°C)
Solvents: Common organic solvents such as ethanol, methanol, or dichloromethane
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Key considerations include:
Reaction Efficiency: Optimizing reaction conditions to maximize yield
Purification: Techniques such as recrystallization, chromatography, or distillation to achieve high purity
Safety: Handling of hazardous reagents and by-products
Chemical Reactions Analysis
Types of Reactions
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- can undergo various chemical reactions, including:
Oxidation: Conversion of amine groups to nitroso or nitro groups
Reduction: Reduction of nitroso groups to amines
Substitution: Replacement of bromine atoms with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential therapeutic applications
Industry: Utilized in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application:
Molecular Targets: Enzymes, receptors, or nucleic acids
Pathways: Inhibition or activation of specific biochemical pathways
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: Compounds with similar substitution patterns on the pyrimidine ring
Nitroso Derivatives: Compounds containing nitroso groups
Brominated Aromatics: Compounds with bromine atoms on aromatic rings
Uniqueness
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
91211-34-6 |
|---|---|
Molecular Formula |
C10H8Br2N6O |
Molecular Weight |
388.02 g/mol |
IUPAC Name |
4-N-(3,4-dibromophenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H8Br2N6O/c11-5-2-1-4(3-6(5)12)15-9-7(18-19)8(13)16-10(14)17-9/h1-3H,(H5,13,14,15,16,17) |
InChI Key |
QUAYEGFIVVYSFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=C2N=O)N)N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



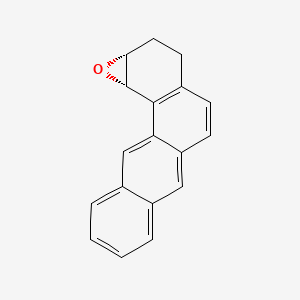
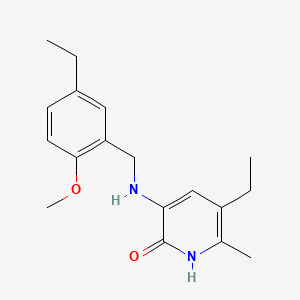
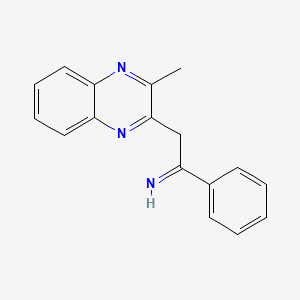

![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
